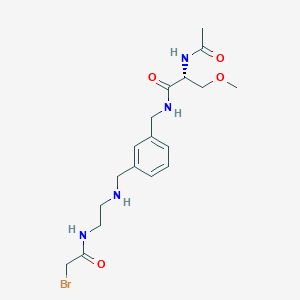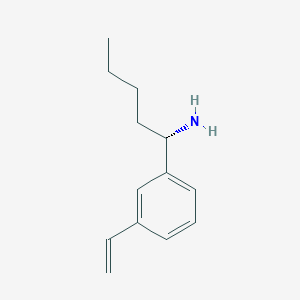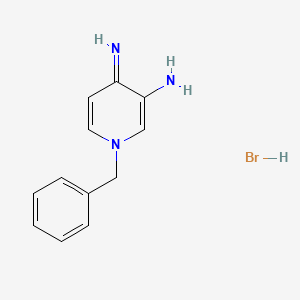
1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrobromide is a chemical compound with a complex structure that includes a benzyl group, an imino group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrobromide typically involves multiple steps, starting with the preparation of the dihydropyridine ring. One common method involves the condensation of an aldehyde with an amine in the presence of a catalyst to form the dihydropyridine core. The benzyl group is then introduced through a nucleophilic substitution reaction, and the imino group is added via an oxidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The imino group can be oxidized to form a nitroso or nitro group.
Reduction: The dihydropyridine ring can be reduced to form a tetrahydropyridine ring.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group may yield nitroso or nitro derivatives, while reduction of the dihydropyridine ring may produce tetrahydropyridine derivatives.
Scientific Research Applications
1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit an enzyme by binding to its active site and preventing substrate access, or it may activate a receptor by mimicking the natural ligand and triggering a cellular response.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrochloride
- 1-Benzyl-4-imino-1,4-dihydropyridin-3-amine sulfate
- 1-Benzyl-4-imino-1,4-dihydropyridin-3-amine nitrate
Uniqueness
1-Benzyl-4-imino-1,4-dihydropyridin-3-amine hydrobromide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its hydrobromide salt form also provides distinct solubility and stability properties compared to other salts, making it particularly useful in certain applications.
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-benzyl-4-iminopyridin-3-amine;hydrobromide |
InChI |
InChI=1S/C12H13N3.BrH/c13-11-6-7-15(9-12(11)14)8-10-4-2-1-3-5-10;/h1-7,9,13H,8,14H2;1H |
InChI Key |
JJUMQIFPVBJEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N)C(=C2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12984139.png)
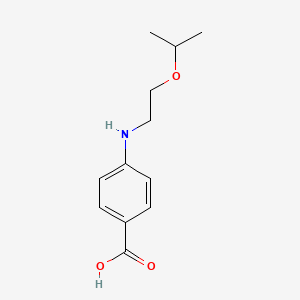



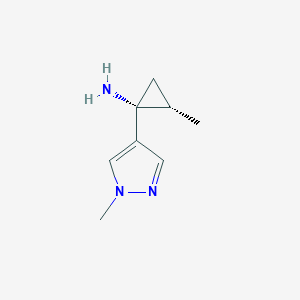
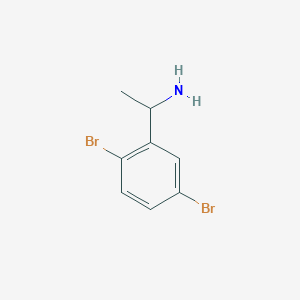

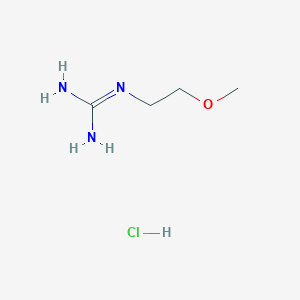
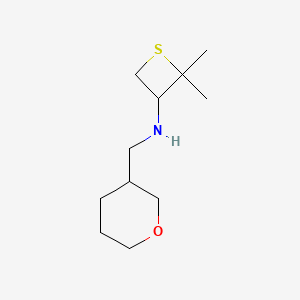
![2-Chloro-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B12984190.png)
